molecular formula C15H29F3Sn B3348171 Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane CAS No. 156628-75-0

Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane

Cat. No.: B3348171
CAS No.: 156628-75-0
M. Wt: 385.1 g/mol
InChI Key: BCJONLQJBPLMNY-UHFFFAOYSA-N
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Description

Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane is an organotin compound characterized by the presence of three butyl groups and a trifluoropropenyl group attached to a tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoroprop-1-en-2-yl halides with tributyltin hydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired stannane compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the type of reaction. For example, in Stille coupling reactions, the product is usually a new carbon-carbon bond formed between the trifluoropropenyl group and another organic moiety .

Scientific Research Applications

Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane is unique due to the presence of the trifluoropropenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly valuable in specific synthetic applications where fluorinated groups are desired .

Properties

IUPAC Name

tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H2F3.Sn/c3*1-3-4-2;1-2-3(4,5)6;/h3*1,3-4H2,2H3;1H2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJONLQJBPLMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29F3Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 2M solution of LDA in tetrahydrofuran (7.5 ml, 15 mmole) was added to tetrahydrofuran (5 ml) at −5° C. To this solution was added tri-n-butylstannane (4.36 g, 15 mmole) dropwise and the mixture was left to stir for 20 min. In a second flask, copper(I)iodide (1.43 g, 7.5 mmoles) was suspended in tetrahydrofuran (5 ml). The flask was cooled to −10° C. and the lithium tri-n-butylstannane solution was then transferred dropwise via a syringe to the copper(I)iodide suspension. The mixture was stirred at −10° C. for 0.5 h, cooled to −78° C. then treated dropwise with 2-bromotrifluoropropene (1.32 g, 7.5 mmole). Stirring was continued for a further 0.5 h followed by 1 h at room temperature. Volatiles were removed in vacuo and the residue was dissolved in ether (100 ml), filtered and the solvent was removed to give an oil. Purification was by distillation. The fraction boiling at 114° C./4.6 mbar was collected to give the title compound (2.16 g, 75%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
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Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
4.36 g
Type
reactant
Reaction Step Two
Name
lithium tri-n-butylstannane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper(I)iodide
Quantity
0 (± 1) mol
Type
catalyst
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Quantity
1.32 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
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Reaction Step Five
Name
copper(I)iodide
Quantity
1.43 g
Type
catalyst
Reaction Step Five
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane
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Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane
Reactant of Route 3
Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane
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Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane
Reactant of Route 5
Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane
Reactant of Route 6
Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane

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